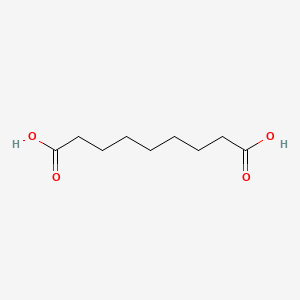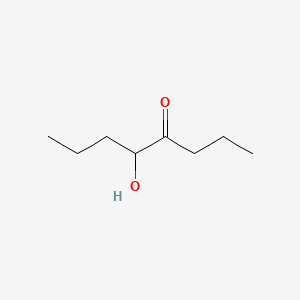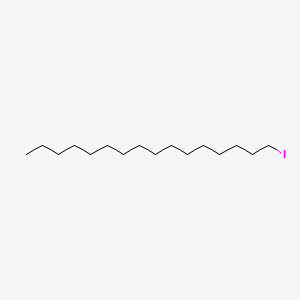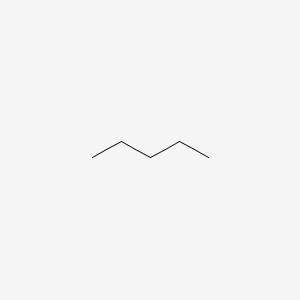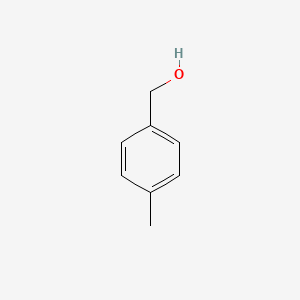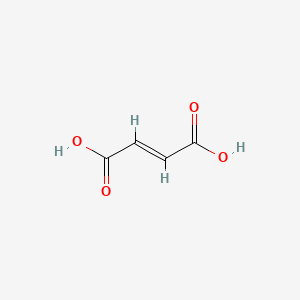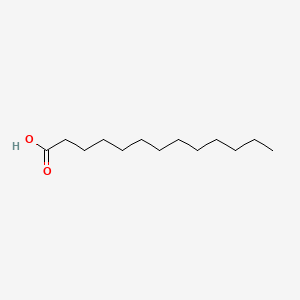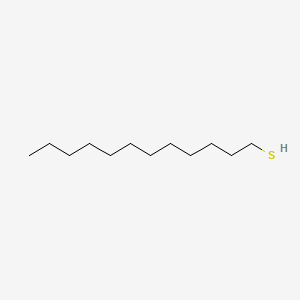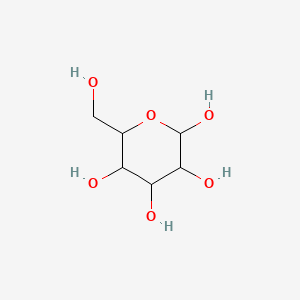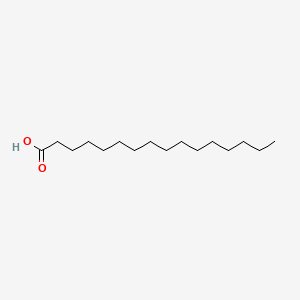
(phenylhydrazinylidene)methanedithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium dichloride oxide octahydrate: ((phenylhydrazinylidene)methanedithiol) is a chemical compound with the molecular formula Cl₂H₁₈O₉Zr. . This compound is widely used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zirconium dichloride oxide octahydrate is typically synthesized by reacting zirconium dioxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZrO2+2HCl+6H2O→ZrOCl2⋅8H2O
Industrial Production Methods: In industrial settings, zirconium dichloride oxide octahydrate is produced on a larger scale using similar methods. The process involves the dissolution of zirconium dioxide in hydrochloric acid, followed by crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zirconium dichloride oxide octahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Substitution: Various halides or ligands can be used as reagents under controlled conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Substitution: The products vary based on the substituting reagent.
Aplicaciones Científicas De Investigación
Chemistry: Zirconium dichloride oxide octahydrate is used as a precursor to prepare other zirconium compounds. It is also employed in various chemical reactions and processes due to its reactivity and stability .
Biology and Medicine: In biological and medical research, zirconium dichloride oxide octahydrate is used in the synthesis of biocompatible materials and as a reagent in various biochemical assays .
Industry: This compound finds applications in the production of acid dyes, pigment toners, and antiperspirants. It is also used as a rubber additive, fiber treatment agent, and in paint drying, refractories, ceramics, and glaze .
Mecanismo De Acción
The mechanism of action of zirconium dichloride oxide octahydrate involves its ability to form complexes with various ligands. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used .
Comparación Con Compuestos Similares
- Zirconium tetrachloride (ZrCl₄)
- Zirconium oxychloride (ZrOCl₂)
- Zirconium sulfate (Zr(SO₄)₂)
Comparison: Zirconium dichloride oxide octahydrate is unique due to its octahydrate form, which provides it with distinct solubility and reactivity properties compared to other zirconium compounds. For example, zirconium tetrachloride is more reactive and less stable in aqueous solutions, while zirconium sulfate has different solubility characteristics .
Propiedades
IUPAC Name |
(phenylhydrazinylidene)methanedithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKSXLKMOANIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


